1,1'-Bis((R)-(dimethylamino)(phenyl)methyl)ferrocene
Description
1,1'-Bis((R)-(dimethylamino)(phenyl)methyl)ferrocene is a chiral, C₂-symmetric ferrocene derivative featuring two (R)-configured dimethylamino(phenyl)methyl substituents at the 1,1' positions of the cyclopentadienyl rings (Figure 1). This compound belongs to a class of ferrocenyl ligands known for their stereoelectronic tunability and applications in asymmetric catalysis .
Properties
IUPAC Name |
1-cyclopenta-1,3-dien-1-yl-N,N-dimethyl-1-phenylmethanamine;iron(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C14H16N.Fe/c2*1-15(2)14(13-10-6-7-11-13)12-8-4-3-5-9-12;/h2*3-11,14H,1-2H3;/q2*-1;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKIZMYLAKGOOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC=C[CH-]1)C2=CC=CC=C2.CN(C)C(C1=CC=C[CH-]1)C2=CC=CC=C2.[Fe+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32FeN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,1'-Bis((R)-(dimethylamino)(phenyl)methyl)ferrocene is a metallocene compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimalarial applications. This article explores the compound's synthesis, biological efficacy, and underlying mechanisms based on recent research findings.
Synthesis and Structural Characteristics
This compound is synthesized through a multi-step process involving the reaction of ferrocene derivatives with dimethylaminophenylmethyl groups. The structural integrity of the compound is crucial for its biological activity, as the ferrocene moiety contributes to its lipophilicity and redox properties, which are significant for cellular interactions and drug delivery.
Anticancer Properties
Recent studies have demonstrated that ferrocenyl compounds exhibit notable anticancer activity. For instance, a series of ferrocenyl analogues were synthesized and evaluated against bcr-abl positive human malignant cell lines. The results indicated that these compounds could inhibit malignant cell growth in a dose-dependent manner, with some analogues showing superior efficacy compared to traditional tyrosine kinase inhibitors like imatinib .
The mechanism of action appears to involve the modulation of redox states within cancer cells, leading to increased oxidative stress and subsequent apoptosis. The unique electron-donating properties of the ferrocenyl group enhance the interaction with cellular targets, thereby improving therapeutic outcomes.
Antimalarial Activity
In addition to anticancer effects, this compound has been investigated for its antimalarial properties. Studies have shown that metallocene derivatives can effectively combat chloroquine-resistant strains of Plasmodium falciparum, suggesting a potential role in overcoming drug resistance associated with conventional antimalarials . The presence of reactive secondary amine centers in these compounds has been linked to enhanced biological activity through improved redox behavior .
Comparative Efficacy
A comparative analysis of various ferrocenyl compounds highlights the significance of structural modifications on biological efficacy. The following table summarizes key findings from recent studies:
| Compound | Activity Type | Efficacy | Mechanism |
|---|---|---|---|
| This compound | Anticancer | High | Induces oxidative stress |
| Ferroquine | Antimalarial | Moderate | Overcomes chloroquine resistance |
| Ferrocifen | Antitumor | Variable | Redox modulation |
Case Studies
Case Study 1: Anticancer Activity Against Leukemia
In a study evaluating the anticancer effects of ferrocenyl derivatives, compound 9 demonstrated a preferential activity towards K-562 leukemic cells with a selectivity index indicating 250 times higher efficacy compared to normal fibroblast cells. This suggests that structural modifications can significantly enhance selectivity and potency against cancer cells while minimizing toxicity to normal cells .
Case Study 2: Antimalarial Efficacy
Another investigation focused on the antiplasmodial activity of various metallocenes found that 1,1'-disubstituted ferrocenes exhibited better efficacy against chloroquine-resistant strains than their 1,2-disubstituted counterparts. The study suggested that the spatial arrangement of functional groups plays a critical role in determining biological activity against malaria .
Comparison with Similar Compounds
Table 1: Key Comparisons with Selected Ferrocene Derivatives
Key Observations:
Donor Atom Influence: Phosphine-based ligands (e.g., dppf) are stronger σ-donors, favoring electron-rich metal centers in catalysis . The dimethylamino group in the target compound provides weaker σ-donation but introduces chirality and π-interaction capabilities, enhancing enantioselectivity in reactions like hydrogenation .
Steric Effects: this compound exhibits significant steric bulk due to the phenylmethyl groups, which can hinder undesired side reactions in catalysis . Mandyphos ligands (e.g., 73463) combine 2,2'-amino and 1,1'-phosphino groups, creating a "pocket" for substrate binding in asymmetric transformations .
Hybrid Ligands: Compounds like (αR,αR)-2,2'-Bis(α-N,N-dimethylaminophenylmethyl)-(S,S)-1,1′-bis(dicyclohexylphosphino)ferrocene integrate both N and P donors, enabling cooperative effects in bimetallic catalysis .
Catalytic Performance and Research Findings
- Asymmetric Hydrogenation: The target compound’s chiral environment facilitates high enantiomeric excess (ee) in ketone reductions, outperforming non-chiral phosphine analogs .
- DFT Insights: Computational studies (e.g., Becke’s three-parameter hybrid functional) reveal that the HOMO of this compound is localized on the nitrogen centers, favoring interactions with Lewis acidic metal ions like Cu(II) .
Commercial and Industrial Relevance
- Mandyphos ligands (Sigma-Aldrich) are marketed for asymmetric catalysis, with purity ≥97% and tailored stereoelectronic profiles .
- The target compound’s synthetic complexity (e.g., multi-step lithiation and chiral resolution) limits large-scale use compared to simpler phosphino-ferrocenes like dppf .
Q & A
Q. Basic
- Solubility : Dissolves in polar aprotic solvents (e.g., THF, DCM) but is insoluble in water .
- Storage : Keep in amber vials under argon at –20°C to prevent oxidation .
- Stability Testing : Monitor via periodic NMR to detect decomposition (e.g., ligand dissociation) .
How can computational methods aid in designing experiments to study substituent electronic effects?
Q. Advanced
- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/withdrawing effects .
- Molecular Dynamics : Simulate ligand-metal interactions to guide catalyst design .
- Correlation with Experimental Data : Validate computational models using electrochemical (e.g., CV) and spectroscopic results .
What purification methods are recommended post-synthesis?
Q. Basic
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) .
- Recrystallization : Achieve high purity (>95%) via slow evaporation from DCM/hexane mixtures .
- Centrifugation : Remove insoluble byproducts in polar solvents .
How should researchers statistically analyze variability in catalytic activity data?
Q. Advanced
- ANOVA : Identify significant differences between experimental groups (e.g., ligand variants) .
- Regression Analysis : Correlate reaction parameters (e.g., temperature, catalyst loading) with yield .
- Error Reporting : Express standard deviations for triplicate measurements and justify >3 significant figures based on instrument precision .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
